1-(4-Benzyl-piperazin-1-yl)-2-chloro-ethanone hydrochloride
CAS No.: 76087-89-3
Cat. No.: VC5029519
Molecular Formula: C13H18Cl2N2O
Molecular Weight: 289.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76087-89-3 |
|---|---|
| Molecular Formula | C13H18Cl2N2O |
| Molecular Weight | 289.2 |
| IUPAC Name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone;hydrochloride |
| Standard InChI | InChI=1S/C13H17ClN2O.ClH/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12;/h1-5H,6-11H2;1H |
| Standard InChI Key | BLUWTCAQSQQYSH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Structural Representation
The free base of the compound, 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone, has the molecular formula C₁₃H₁₆ClN₂O. Upon hydrochlorination, the formula becomes C₁₃H₁₇Cl₂N₂O, incorporating an additional chloride ion . The SMILES notation for the free base is ClCC(=O)N1CCN(CC1)CC2=CC=CC=C2, reflecting the benzyl-piperazine backbone and the chloroacetyl moiety . The InChIKey NESGURPSHDOKFU-UHFFFAOYSA-N further delineates its stereochemical uniqueness .
Crystallographic and Conformational Insights
While direct crystallographic data for this specific hydrochloride salt is unavailable, related piperazine-chloroethanone derivatives exhibit planar aromatic systems and chair conformations in piperazine rings. For instance, 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone demonstrates C–H⋯O hydrogen bonding and π–π stacking interactions (centroid distance: 4.76 Å) . These interactions likely stabilize the crystal lattice of the hydrochloride derivative, influencing its melting point and solubility .
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis involves two primary steps:
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Benzylation of Piperazine: Reacting piperazine with benzyl chloride under basic conditions yields 4-benzyl-piperazine.
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Acylation with Chloroacetyl Chloride: Treating 4-benzyl-piperazine with chloroacetyl chloride in the presence of a base (e.g., sodium hydroxide or triethylamine) forms 1-(4-benzyl-piperazin-1-yl)-2-chloro-ethanone .
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Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing crystallinity .
Optimization and Yield Considerations
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Solvent Systems: Ethanol or dimethylformamide (DMF) are preferred for acylation, with reflux conditions (70–80°C) ensuring high yields .
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Catalysts: Piperidine or sodium ethoxide accelerates cyclization and reduces side reactions .
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Yield: Reported yields for analogous piperazine-chloroethanone derivatives range from 70% to 88% .
Physicochemical Characterization
Spectroscopic Data
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IR Spectroscopy: Key absorption bands include:
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¹H NMR (DMSO-d₆):
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Mass Spectrometry: The molecular ion peak for the free base appears at m/z 252.11 ([M+H]⁺), with fragmentation patterns confirming the loss of Cl⁻ and CO groups .
Thermal and Solubility Properties
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Melting Point: Hydrochloride salts of similar piperazine derivatives melt between 180–220°C .
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Solubility: High solubility in polar solvents (water, ethanol) due to ionic character; moderate solubility in DMF .
Comparative Analysis with Structural Analogs
Future Directions and Research Gaps
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Pharmacokinetic Studies: ADMET profiling is needed to assess oral bioavailability and hepatic metabolism.
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Crystallography: Single-crystal X-ray diffraction would elucidate supramolecular interactions in the hydrochloride form.
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**Structure-A
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